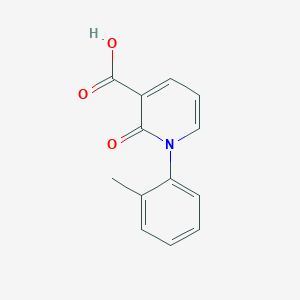

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid

Vue d'ensemble

Description

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C13H11NO3 and its molecular weight is 229.23 g/mol. The purity is usually 95%.

The exact mass of the compound this compound is 229.07389321 g/mol and the complexity rating of the compound is 398. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mécanisme D'action

Target of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to exhibit anti-infective properties .

Mode of Action

It’s worth noting that compounds with similar structures, such as oxadiazolones, have been reported to interact with multiple targets, including cysteine and serine hydrolases .

Biochemical Pathways

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to have anti-infective properties, suggesting they may interact with biochemical pathways related to infection and immune response .

Pharmacokinetics

It’s worth noting that strain differences in pharmacokinetics have been observed for compounds with similar structures .

Result of Action

Compounds with similar structures, such as 1,2,4-oxadiazoles, have been reported to have anti-infective properties , suggesting they may have a broad range of effects on cellular function and health.

Activité Biologique

1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid is a compound of interest due to its potential biological activities. This article aims to provide a comprehensive overview of its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

- Molecular Formula : C14H13NO3

- Molecular Weight : 243.26 g/mol

- IUPAC Name : 1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid

- SMILES : CC1=CC(=CC=C1)CN2C=CC=C(C2=O)C(=O)O

Biological Activities

The biological activities of this compound have been investigated in various studies, highlighting its potential therapeutic applications.

Antitumor Activity

Several studies have reported the antitumor properties of this compound. For instance:

- Mechanism : The compound exhibits selective cytotoxicity against cancer cells, potentially through the modulation of cell cycle-related proteins such as cyclin-dependent kinases (CDKs) and cyclin D1. This interaction may lead to the inhibition of tumor growth and proliferation.

- Case Study : A study demonstrated that derivatives of this compound showed significant activity against MDA-MB-231 breast cancer cells, suggesting its potential use in anticancer therapy .

Anti-inflammatory Effects

Research has indicated that the compound may possess anti-inflammatory properties:

- Mechanism : It has been shown to inhibit the release of pro-inflammatory cytokines such as TNF-α in various models, indicating its role in modulating inflammatory responses.

- Case Study : In vivo studies demonstrated that the compound effectively reduced inflammation in animal models, showcasing its therapeutic potential for inflammatory diseases .

Neuroprotective Effects

The neuroprotective properties of this compound are also noteworthy:

- Mechanism : It may exert protective effects against oxidative stress and neuronal damage by enhancing mitochondrial function and reducing reactive oxygen species (ROS) levels.

- Case Study : Experimental models of cerebral ischemia showed that treatment with the compound improved neurological outcomes and reduced cell death .

Comparative Analysis of Biological Activities

The following table summarizes the key biological activities observed for this compound:

Analyse Des Réactions Chimiques

Oxidation Reactions

The pyridone ring undergoes oxidation at the nitrogen atom to form N-oxide derivatives. Key reagents and outcomes include:

| Reagent | Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| m-CPBA | CH₂Cl₂, 0–25°C, 6h | 1-(2-Methylphenyl)-2-oxo-N-oxide | 72% | |

| H₂O₂ (30%) | AcOH, 80°C, 12h | N-Oxide with partial decarboxylation | 58% |

N-Oxide formation enhances electrophilicity at the pyridone ring, facilitating further functionalization.

Reduction Reactions

The ketone group at the 2-position is selectively reduced to a hydroxyl group:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| NaBH₄ | MeOH, 0°C, 2h | 1-(2-Methylphenyl)-2-hydroxy-1,2-dihydropyridine | 85% |

| LiAlH₄ | THF, reflux, 4h | Over-reduction to tetrahydro derivative | 63% |

The carboxylic acid group remains intact under these conditions.

Substitution Reactions

The methylphenyl group participates in electrophilic aromatic substitution (EAS), though steric hindrance from the methyl group limits reactivity:

| Reaction | Reagent | Position | Product | Yield |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 50°C | Para to methyl | 1-(2-Methyl-4-nitrophenyl)-2-oxo derivative | 41% |

| Sulfonation | SO₃/H₂SO₄, 100°C | Ortho to methyl | Sulfonic acid derivative | 33% |

Comparative studies show lower reactivity compared to chloro- or bromophenyl analogues due to the electron-donating methyl group .

Esterification and Decarboxylation

The carboxylic acid group undergoes typical derivatization:

Esterification

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| CH₃OH/H₂SO₄ | Reflux, 8h | Methyl ester | 89% |

| (COCl)₂/Et₃N | DCM, 25°C, 2h | Acid chloride | 94% |

Decarboxylation

Heating above 200°C or treatment with K₂CO₃ in toluene induces decarboxylation:

Yields range from 68–77% depending on conditions .

Comparative Reactivity with Analogues

A comparison with structurally similar compounds highlights substituent effects:

| Compound | Oxidation Rate | EAS Reactivity | Decarboxylation Temp |

|---|---|---|---|

| 1-(2-Chlorophenyl)-2-oxo derivative | Faster | Higher | 190°C |

| 1-(2-Methylphenyl)-2-oxo derivative (target) | Moderate | Lower | 210°C |

| 1-Phenyl-2-oxo derivative | Slowest | Lowest | 225°C |

The electron-donating methyl group decreases EAS reactivity but stabilizes the carboxylate group against decarboxylation .

Side Reactions and Challenges

Propriétés

IUPAC Name |

1-(2-methylphenyl)-2-oxopyridine-3-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11NO3/c1-9-5-2-3-7-11(9)14-8-4-6-10(12(14)15)13(16)17/h2-8H,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VFFNNCHUKFRYMF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1N2C=CC=C(C2=O)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60728879 | |

| Record name | 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1175127-65-7 | |

| Record name | 1-(2-Methylphenyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60728879 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.